Ethyl propionylacetate
CAS No.: 4949-44-4
Cat. No.: VC21103349
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4949-44-4 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | ethyl 3-oxopentanoate |
| Standard InChI | InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 |
| Standard InChI Key | UDRCONFHWYGWFI-UHFFFAOYSA-N |
| SMILES | CCC(=O)CC(=O)OCC |
| Canonical SMILES | CCC(=O)CC(=O)OCC |
| Boiling Point | 191.0 °C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Ethyl propionylacetate is identified by the CAS Registry Number 4949-44-4 and has the molecular formula C7H12O3 with a molecular weight of 144.17 g/mol . Its IUPAC name is ethyl 3-oxopentanoate . The compound is known by several synonyms in the scientific literature, including:
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Ethyl 3-oxovalerate
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Pentanoic acid, 3-oxo-, ethyl ester
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3-Oxopentanoic acid ethyl ester
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Ethyl 3-ketopentanoate
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3-Oxovaleric acid ethyl ester
The compound's structure can be represented by the SMILES notation CCC(=O)CC(=O)OCC and has the InChI Key UDRCONFHWYGWFI-UHFFFAOYSA-N .
Physical Properties
Ethyl propionylacetate exhibits distinct physical properties that affect its handling and applications. The key physical characteristics of this compound are summarized in Table 1.
Table 1: Physical Properties of Ethyl Propionylacetate
| Property | Value |
|---|---|
| Molecular Weight | 144.17 g/mol |
| Density | 1.012 g/cm³ |
| Boiling Point | 190-192°C |
| Flash Point | 77°C (170°F) |
| Refractive Index | 1.422 |
| Physical State | Colorless liquid |
| Solubility | Miscible with glacial acetic acid |
Synthesis and Production
Laboratory Synthesis Methods
One of the well-documented methods for synthesizing ethyl propionylacetate involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with propionyl chloride, followed by alcoholysis with ethanol . The reaction sequence is as follows:
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Meldrum's acid is dissolved in dichloromethane and cooled
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Propionyl chloride is added in the presence of pyridine under inert atmosphere conditions
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The reaction mixture is stirred for approximately 3 hours
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The resulting intermediate is then refluxed with ethanol to yield ethyl propionylacetate
This synthetic route is particularly valuable for laboratory-scale production and research purposes, offering good yields and relatively mild reaction conditions.
Industrial Production Techniques
In industrial settings, ethyl propionylacetate is typically produced through esterification reactions involving propionic acid and ethyl acetoacetate. These reactions are generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The industrial production process often includes distillation steps to purify the final product, ensuring high purity levels suitable for commercial applications.
Reaction Mechanisms
The synthesis of ethyl propionylacetate via the Meldrum's acid route involves an acylation followed by alcoholysis. In the first step, the propionyl chloride acylates Meldrum's acid, forming an intermediate acylated product. In the second step, ethanol attacks this intermediate, leading to the opening of the dioxane ring and the formation of ethyl propionylacetate .
Chemical Reactivity
Oxidation Reactions
Ethyl propionylacetate undergoes oxidation reactions, particularly in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). These oxidation reactions can lead to the formation of carboxylic acids, specifically propionic acid and acetic acid, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions
The reduction of ethyl propionylacetate, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), results in the formation of ethyl 3-hydroxyvalerate. This transformation is particularly useful in synthetic pathways requiring the conversion of ketone functional groups to alcohols.
Substitution Reactions
Ethyl propionylacetate can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Nucleophiles such as amines and alcohols can attack these electrophilic centers under appropriate conditions (acidic or basic), leading to the formation of various esters and ketones.
Other Notable Reactions
A significant application of ethyl propionylacetate in organic synthesis is its reaction with tropolone p-toluenesulfonate in the presence of sodium ethoxide, which yields 3-propionyl-2H-cyclohepta[b]furan-2-one . This reaction showcases the compound's utility in the synthesis of complex cyclic structures, which have potential applications in medicinal chemistry and material science.
Applications and Uses
Medicinal Chemistry Applications
Ethyl propionylacetate serves as a valuable precursor in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic properties. It has been utilized in the preparation of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid derivatives, which may have various pharmaceutical applications .
Synthesis of Bioactive Compounds
The compound plays a crucial role in the synthesis of bioactive molecules, including those with anti-inflammatory properties. Specifically, it has been employed in the preparation of PPAR (peroxisome proliferator-activated receptor) agonists, which are known for their metabolic regulation and anti-inflammatory effects.
Certain derivatives of ethyl propionylacetate have shown promising cytotoxic activity against leukemia cell lines. Preliminary cytotoxicity assays have revealed that some analogues exhibit selective growth inhibitory activity against leukemia cell lines (CCRF-CEM and SR), with GI50 values of 2.7 nM and 2.9 nM, respectively. This indicates the potential of compounds derived from ethyl propionylacetate in the development of selective anticancer agents.
Table 2: Cytotoxic Activity of Ethyl Propionylacetate Derivatives
| Compound | Target Cell Line | GI50 (nM) |
|---|---|---|
| Derivative 1 | CCRF-CEM | 2.7 |
| Derivative 2 | SR | 2.9 |
| Natural epothilone D (comparative reference) | CCRF-CEM | 12.6 |
Source: Data compiled from reference
This table demonstrates that certain ethyl propionylacetate derivatives exhibit greater potency against specific leukemia cell lines compared to natural epothilone D, highlighting their potential as targeted anticancer compounds.
Industrial and Research Uses
Beyond its applications in medicinal chemistry, ethyl propionylacetate finds use in various industrial and research settings:
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It serves as a precursor for complex organic molecules, including pharmaceuticals and agrochemicals
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It is utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways
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It contributes to the production of fragrances, flavors, and other fine chemicals
Biological Activity and Research Findings
Cytotoxicity Studies
Research on ethyl propionylacetate derivatives has revealed significant cytotoxic potential against certain cancer cell lines. The selective growth inhibitory activity observed against leukemia cell lines suggests that modifications of this compound can lead to the development of potent antitumor agents. The relatively low GI50 values for certain derivatives indicate high potency, even surpassing that of natural epothilone D in specific contexts.
Anti-inflammatory Properties
The use of ethyl propionylacetate in the synthesis of PPAR agonists highlights its indirect contribution to anti-inflammatory research. PPAR agonists are known for their role in metabolic regulation and their anti-inflammatory effects, making them valuable targets for the treatment of various inflammatory conditions.
Other Biological Activities
Ethyl propionylacetate and its derivatives may interact with specific enzymes, potentially acting as enzyme inhibitors or activators. These interactions could lead to changes in metabolic pathways, affecting cellular functions and potentially offering therapeutic benefits in certain conditions.
Comparative Analysis
Comparison with Similar Compounds
Ethyl propionylacetate can be compared with structurally similar compounds such as ethyl acetoacetate, ethyl isobutyrylacetate, and ethyl benzoylacetate. While these compounds share similar structural features and reactivity patterns, they differ in their specific applications and properties.
Table 3: Comparison of Ethyl Propionylacetate with Similar Compounds
| Compound | Structural Difference | Key Applications |
|---|---|---|
| Ethyl propionylacetate | Reference compound | Synthesis of tetrahydropyrano[3,4-b]indole-1-acetic acid derivatives, PPAR agonists |
| Ethyl acetoacetate | Lacks propionyl group | Claisen condensation reactions, synthesis of heterocyclic compounds |
| Ethyl isobutyrylacetate | Features isobutyryl group | Similar applications with different steric properties |
| Ethyl benzoylacetate | Contains benzoyl group | Synthesis of flavonoids and other aromatic compounds |
Source: Information compiled from reference
Advantages and Limitations
Ethyl propionylacetate offers several advantages as a synthetic intermediate, including its versatility in various reaction types, its role in producing compounds with potential therapeutic applications, and its relatively straightforward synthesis methods.
Future Research Directions
Emerging Applications
Based on current research findings, several promising directions for future research on ethyl propionylacetate emerge:
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Further exploration of its derivatives as potential anticancer agents, particularly given the selective cytotoxicity observed against certain leukemia cell lines
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Investigation of its role in the synthesis of novel PPAR agonists with enhanced anti-inflammatory properties and reduced side effects
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Development of new synthetic methodologies using ethyl propionylacetate for the efficient production of complex organic molecules with potential applications in medicine and materials science
Research Gaps and Opportunities
Despite the existing knowledge about ethyl propionylacetate, several research gaps and opportunities remain:
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More comprehensive toxicological studies to better understand the safety profile of the compound and its derivatives
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Exploration of environmentally friendly synthesis routes for ethyl propionylacetate, aligning with green chemistry principles
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Investigation of potential applications beyond medicinal chemistry, such as in materials science and sustainable chemistry
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